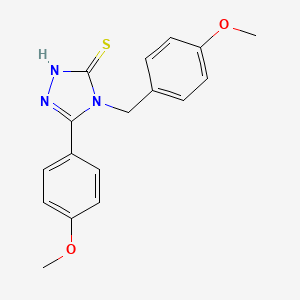

4-(4-methoxybenzyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of the triazole class, which is known for its wide range of applications in medicinal chemistry due to its biological and corrosion inhibition activities. Triazoles are heterocyclic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. The specific triazole of interest includes methoxybenzyl and methoxyphenyl groups, which contribute to its unique properties and potential applications.

Synthesis Analysis

The synthesis of related triazole compounds often involves a multi-step process starting from basic aromatic acids or esters, which are converted through reactions like Fischer's esterification, hydrazinolysis, and cyclization with isothiocyanates to yield the triazole core. Alkylation reactions are then employed to introduce various substituents at the sulfur atom of the triazole ring, yielding a series of derivatives with different alkyl groups (Arfan et al., 2018). These synthetic pathways are crucial for the modification of the triazole structure, aiming to enhance its biological activities or physical-chemical properties.

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and density functional theory (DFT) calculations, provide insights into the spatial arrangement of atoms within the triazole compounds. The dihedral angles between the phenyl rings and the triazole ring, as well as the hydrogen bonding patterns, play a significant role in the stability and reactivity of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including S-alkylation, aminomethylation, and cyanoethylation, which allow for the introduction of different functional groups. These reactions expand the chemical diversity and potential applications of triazole derivatives (Kaldrikyan et al., 2016). The choice of reactants and conditions can be tailored to achieve specific modifications, influencing the biological activity and physicochemical properties of the final products.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)11-20-16(18-19-17(20)23)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRRARMKISZPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325698 |

Source

|

| Record name | 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

CAS RN |

587010-59-1 |

Source

|

| Record name | 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)

![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)

![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)